

# A Head-to-Head Comparison of Povorcitinib and Upadacitinib for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | INCB-056868 |           |
| Cat. No.:            | B15570626   | Get Quote |

This guide provides a comprehensive, data-driven comparison of povorcitinib and upadacitinib, two selective Janus kinase (JAK) 1 inhibitors. While upadacitinib has received approval for a range of autoimmune conditions, povorcitinib is an investigational drug currently in late-stage clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective mechanisms of action, clinical data, and safety profiles to date.

# Mechanism of Action: Targeting the JAK-STAT Pathway

Both povorcitinib and upadacitinib are small molecule inhibitors that selectively target JAK1, a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for mediating the signaling of numerous pro-inflammatory cytokines and growth factors that are implicated in the pathogenesis of various immune-mediated inflammatory diseases.[2][4][5][6] By inhibiting JAK1, these drugs block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn prevents the translocation of STATs to the nucleus and subsequent transcription of pro-inflammatory genes.[6][7]

The selectivity for JAK1 is a key characteristic of both molecules, aiming to provide therapeutic benefits while minimizing off-target effects associated with the inhibition of other JAK isoforms like JAK2, JAK3, and TYK2.[5][8]

#### **Signaling Pathway Diagram**





Click to download full resolution via product page



Caption: JAK-STAT signaling pathway and the inhibitory action of Povorcitinib and Upadacitinib.

**Comparative Overview** 

| Feature             | Povorcitinib (INCB054707)                          | Upadacitinib (RINVOQ)             |
|---------------------|----------------------------------------------------|-----------------------------------|
| Mechanism of Action | Selective JAK1 inhibitor.[1][3]                    | Selective JAK1 inhibitor.[4][5]   |
| Development Status  | Investigational (Phase 2 and 3 trials).[1][10][11] | Approved and marketed.[4][9] [12] |
|                     | Oral.[3][13]                                       | Oral.[7][9]                       |

### **JAK Selectivity**

The degree of selectivity for JAK1 over other JAK isoforms is a critical factor that may influence the efficacy and safety profile of these inhibitors.

| Selectivity Profile | Povorcitinib                                            | Upadacitinib                                                                                                                                |
|---------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| JAK1 vs JAK2        | Approximately 52-fold greater selectivity for JAK1.[14] | Approximately 60-fold selective<br>for JAK1 over JAK2 in cellular<br>assays.[8] 74-fold more<br>selective for JAK1 over JAK2<br>(IC50).[15] |
| JAK1 vs JAK3        | Data not specified in the provided results.             | Over 100-fold selective for JAK1 over JAK3 in cellular assays.[8]                                                                           |
| JAK1 vs TYK2        | Data not specified in the provided results.             | Less potent against TYK2.[7]                                                                                                                |

#### **Clinical Indications**

Upadacitinib has a broad range of approved indications, while povorcitinib is being investigated for several dermatological and inflammatory conditions.



| Indication       | Povorcitinib<br>(Investigational)                                                                              | Upadacitinib (Approved)                                                                                                                                                             |
|------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dermatology      | Hidradenitis Suppurativa,[1] [10] Prurigo Nodularis,[1][10] Vitiligo,[1][10] Chronic Spontaneous Urticaria.[1] | Atopic Dermatitis.[9][12][16]                                                                                                                                                       |
| Rheumatology     | Not a primary focus of current late-stage trials.                                                              | Rheumatoid Arthritis,[9][12][16] Psoriatic Arthritis,[9][12][16] Ankylosing Spondylitis,[9][12] [16] Non-radiographic Axial Spondyloarthritis,[16][17] Giant Cell Arteritis.[9][17] |
| Gastroenterology | Not a primary focus of current late-stage trials.                                                              | Ulcerative Colitis,[9][12][16]<br>Crohn's Disease.[9][16][18]                                                                                                                       |
| Other            | Asthma.[1]                                                                                                     | Polyarticular Juvenile<br>Idiopathic Arthritis.[9][17]                                                                                                                              |

## Clinical Efficacy: A Summary of Key Trial Data

Direct head-to-head clinical trial data for povorcitinib and upadacitinib is not yet available. The following tables summarize key efficacy findings from their respective clinical development programs.

### **Povorcitinib Efficacy Data**

Hidradenitis Suppurativa (HS) - Phase 3 (STOP-HS1 & STOP-HS2)[1][19]

| Endpoint (Week 12)                  | Povorcitinib 45mg | Povorcitinib 75mg | Placebo |
|-------------------------------------|-------------------|-------------------|---------|
| HiSCR50 Response<br>Rate (STOP-HS1) | 40.2%             | 40.6%             | 29.7%   |
| HiSCR50 Response<br>Rate (STOP-HS2) | 42.3%             | 42.3%             | 28.6%   |



HiSCR50: Hidradenitis Suppurativa Clinical Response, defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule count with no increase from baseline in abscess or draining tunnel count.

Prurigo Nodularis - Phase 2

| Endpoint<br>(Week 16)                                      | Povorcitinib<br>15mg | Povorcitinib<br>45mg | Povorcitinib<br>75mg | Placebo |
|------------------------------------------------------------|----------------------|----------------------|----------------------|---------|
| ≥4-point improvement in itch NRS                           | 36.1% (P<0.01)       | 44.4% (P<0.001)      | 54.1%<br>(P<0.0001)  | 8.1%    |
| IGA-TS score of<br>0 or 1 with ≥2-<br>grade<br>improvement | 13.9%                | 30.6%                | 48.6%                | 5.4%    |

NRS: Numerical Rating Scale; IGA-TS: Investigator's Global Assessment Treatment Success.

#### **Upadacitinib Efficacy Data**

Rheumatoid Arthritis (RA) - SELECT-BEYOND (Patients with inadequate response to bDMARDs)[20]

| Endpoint (Week 12)   | Upadacitinib 15mg | Upadacitinib 30mg | Placebo |
|----------------------|-------------------|-------------------|---------|
| ACR20 Response       | 65%               | 56%               | 28%     |
| ACR50 Response       | 34%               | 36%               | 12%     |
| ACR70 Response       | 12%               | 23%               | 7%      |
| Low Disease Activity | 43%               | 42%               | 14%     |
| Clinical Remission   | 29%               | 24%               | 10%     |

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria.



Ulcerative Colitis - Phase 3 Induction Trials (U-ACHIEVE & U-ACCOMPLISH)[21]

| Endpoint<br>(Week 8)  | Upadacitinib<br>45mg (U-<br>ACHIEVE) | Placebo (U-<br>ACHIEVE) | Upadacitinib<br>45mg (U-<br>ACCOMPLISH) | Placebo (U-<br>ACCOMPLISH) |
|-----------------------|--------------------------------------|-------------------------|-----------------------------------------|----------------------------|
| Clinical<br>Remission | 26% (p<0.0001)                       | 5%                      | 34% (p<0.0001)                          | 4%                         |

## **Safety and Tolerability Profile**

The safety profiles of JAK inhibitors are of significant interest. The available data for povorcitinib and upadacitinib are summarized below.

#### **Povorcitinib Safety Data**

- Common Treatment-Emergent Adverse Events (TEAEs): In a Phase 2 study for prurigo nodularis, the most common TEAEs were headache (11.1%), fatigue (9.3%), and nasopharyngitis (7.4%). In a 52-week study for hidradenitis suppurativa, common TEAEs included COVID-19 (21.3%), acne (11.5%), upper respiratory tract infection (10.9%), headache (5.7%), nasopharyngitis (5.7%), urinary tract infection (5.7%), and increased blood creatine phosphokinase (CK) (5.2%).[22]
- Serious Adverse Events: In the prurigo nodularis Phase 2 study, serious TEAEs occurred in 8.3% of povorcitinib-treated patients.

#### **Upadacitinib Safety Data**

- General Tolerability: Generally well-tolerated across multiple indications.[23][24]
- Common TEAEs: Rates of any TEAE were similar across diseases (rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis).[23] Common side effects include upper respiratory tract infections, nausea, cough, and fever.[12]
- Adverse Events of Special Interest:
  - Serious Infections: Patients treated with upadacitinib are at an increased risk for developing serious infections that may lead to hospitalization or death.[25]



- Herpes Zoster: Higher rates of herpes zoster have been observed with upadacitinib compared to active comparators in some studies.[23][26]
- Malignancies, Major Adverse Cardiovascular Events (MACE), and Venous
   Thromboembolism (VTE): These events have been observed, and the FDA has issued a boxed warning for JAK inhibitors as a class regarding these risks.[23][24][25]
- Laboratory Abnormalities: Elevations in creatine phosphokinase levels have been reported.[23][26]

## **Experimental Protocols and Methodologies**

The clinical trials for both povorcitinib and upadacitinib generally follow a randomized, double-blind, placebo-controlled design, particularly in the initial phases.

#### **Representative Clinical Trial Workflow**



Click to download full resolution via product page

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.

Key components of these protocols include:

 Patient Population: Clearly defined inclusion and exclusion criteria based on the specific disease, its severity, and prior treatment history.



- Study Design: Multi-center, randomized, double-blind, placebo-controlled periods, often followed by long-term extension studies where all participants may receive the active drug.
- Interventions: Specific doses of the investigational drug (povorcitinib or upadacitinib) compared against a placebo. In some upadacitinib trials, an active comparator like adalimumab or methotrexate was also included.[23][26]

#### Endpoints:

- Primary Endpoints: Standardized and validated measures of disease activity and improvement, such as the Hidradenitis Suppurativa Clinical Response (HiSCR) for HS, the American College of Rheumatology (ACR) response criteria for RA, and measures of clinical remission in ulcerative colitis.
- Secondary Endpoints: A variety of other measures to assess efficacy, including patient-reported outcomes (e.g., itch, pain), quality of life, and other disease-specific scores.
- Safety Endpoints: Monitoring and recording of all adverse events, with particular attention to adverse events of special interest for the JAK inhibitor class.

#### Conclusion

Povorcitinib and upadacitinib are both selective JAK1 inhibitors with the potential to modulate the inflammatory processes in a range of autoimmune diseases. Upadacitinib is already an established therapeutic option with a broad spectrum of approved indications and a well-characterized, albeit not without risks, safety profile. Povorcitinib has demonstrated promising efficacy in late-stage clinical trials for several dermatological conditions, suggesting it may become a valuable treatment option for these patient populations.

As povorcitinib is still under investigation, a direct, data-driven comparison of its performance against upadacitinib from head-to-head trials is not yet possible. Future research, including direct comparative effectiveness studies, will be crucial to fully elucidate the relative efficacy, safety, and positioning of these two selective JAK1 inhibitors in the therapeutic landscape. Researchers and clinicians will need to carefully consider the specific patient population, the approved indications, and the evolving safety data when evaluating these agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. thedermdigest.com [thedermdigest.com]
- 2. What is Povorcitinib used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 6. droracle.ai [droracle.ai]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Povorcitinib, Delgocitinib, and Brepocitinib Likely to be FDA Approved GoodRx [goodrx.com]
- 11. Povorcitinib phosphate by Incyte for Vitiligo: Likelihood of Approval [pharmaceutical-technology.com]
- 12. Upadacitinib Wikipedia [en.wikipedia.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immune-system-research.com [immune-system-research.com]
- 16. Upadacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. RINVOQ® (upadacitinib) Official Healthcare Professional Site [rinvoqhcp.com]



- 18. droracle.ai [droracle.ai]
- 19. xtalks.com [xtalks.com]
- 20. hcplive.com [hcplive.com]
- 21. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials -PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Povorcitinib Produces Lasting Results in HS - PracticalDermatology [practicaldermatology.com]
- 23. Safety profile of upadacitinib over 15 000 patient-years across rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rmdopen.bmj.com [rmdopen.bmj.com]
- 25. RINVOQ® (upadacitinib) Safety Profile [rinvoqhcp.com]
- 26. Upadacitinib Safety Similar to Other Jakinibs for RA The Rheumatologist [therheumatologist.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Povorcitinib and Upadacitinib for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570626#head-to-head-comparison-of-povorcitinib-and-upadacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com